molecular formula C29H30FN3O2 B4693542 [4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

Cat. No.: B4693542
M. Wt: 471.6 g/mol
InChI Key: FNUBMUYMRAFISO-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidinyl group substituted with a phenylbenzoyl moiety

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O2/c30-26-8-4-5-9-27(26)31-18-20-33(21-19-31)29(35)25-14-16-32(17-15-25)28(34)24-12-10-23(11-13-24)22-6-2-1-3-7-22/h1-13,25H,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUBMUYMRAFISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine and piperidine intermediates. The piperazine ring is functionalized with a 2-fluorophenyl group through nucleophilic substitution reactions. The piperidine ring is then acylated with a 4-phenylbenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Chlorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.

    [4-(2-Methylphenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and may enhance its efficacy in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Reactant of Route 2
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[4-(2-Fluorophenyl)piperazin-1-yl]-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

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